2,6-bis(4-methylphenyl)phenol
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Overview
Description
2,6-bis(4-methylphenyl)phenol is an organic compound characterized by the presence of two 4-methylphenyl groups attached to a phenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-methylphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,6-bis(4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2,6-bis(4-methylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in Suzuki–Miyaura coupling reactions.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,6-bis(4-methylphenyl)phenol involves its interaction with specific molecular targets. In antibacterial applications, it binds to bacterial proteins, inhibiting their function and leading to bacterial cell death . The compound’s phenolic group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-dibenzhydryl-4-methylphenyl: Known for its bulky structure and use in stabilizing low-valent metal complexes.
2,6-bis(1,1-dimethylethyl)-4-methylphenyl: Used in transition metal catalysis and known for its steric hindrance.
Uniqueness
2,6-bis(4-methylphenyl)phenol is unique due to its specific structural arrangement, which provides distinct reactivity and interaction profiles compared to other similar compounds. Its dual 4-methylphenyl groups enhance its stability and reactivity in various chemical and biological applications .
Properties
CAS No. |
81979-63-7 |
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Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2,6-bis(4-methylphenyl)phenol |
InChI |
InChI=1S/C20H18O/c1-14-6-10-16(11-7-14)18-4-3-5-19(20(18)21)17-12-8-15(2)9-13-17/h3-13,21H,1-2H3 |
InChI Key |
NEGJTEGOZKWPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
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